5-(Trifluoromethyl)naphthalen-2-amine
CAS No.:
Cat. No.: VC15968615
Molecular Formula: C11H8F3N
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3N |
|---|---|
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 5-(trifluoromethyl)naphthalen-2-amine |
| Standard InChI | InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
| Standard InChI Key | VQNKUKJMYOBIPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(trifluoromethyl)naphthalen-2-amine, reflects its substitution pattern: a naphthalene ring system (two fused benzene rings) with an amine (-NH₂) group at position 2 and a trifluoromethyl group at position 5 . The SMILES representation, C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F, encodes this structure, highlighting the connectivity of the aromatic system and substituents .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃N |
| Molecular Weight | 211.18 g/mol |
| InChIKey | VQNKUKJMYOBIPE-UHFFFAOYSA-N |
| Topological Polar Surface Area | 26.0 Ų |
| Hydrogen Bond Donor Count | 1 (NH₂ group) |
| Hydrogen Bond Acceptor Count | 3 (F atoms in -CF₃) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a site for further functionalization .
Synthetic Methodologies
Cycloaddition-Based Approaches
Recent advances in naphthalene synthesis, such as the [4+2] cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates, offer a scalable route to multisubstituted naphthalenes . For example, 4-hydroxy-2-pyrones undergo Diels-Alder reactions with benzyne precursors (e.g., o-silylaryl triflates) to form lactone intermediates, which subsequently undergo decarboxylative aromatization to yield naphthalene derivatives . This method has been employed to synthesize analogs bearing bromo, methoxy, and aryloxy substituents, suggesting adaptability for introducing -CF₃ groups .
Functionalization Strategies
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
The trifluoromethyl group is a hallmark of bioactive molecules due to its ability to modulate pharmacokinetic properties. In 5-(trifluoromethyl)naphthalen-2-amine, the -CF₃ group may enhance binding affinity to hydrophobic protein pockets, while the amine group enables conjugation to pharmacophores . Similar naphthyridine derivatives, such as 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CID 2783071), exhibit antimicrobial and antiviral activities, hinting at potential therapeutic applications for this compound .
Materials Science Applications
Fluorinated naphthalenes are valuable in organic electronics for their electron-withdrawing properties and thermal stability. The -CF₃ group in 5-(trifluoromethyl)naphthalen-2-amine could improve charge transport in organic semiconductors or serve as a building block for liquid crystals .
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Studies
DFT calculations on analogous systems, such as ethoxy- and trifluoromethyl-substituted 2-pyrones, predict low activation energies (<20 kcal/mol) for decarboxylative aromatization steps, supporting the feasibility of synthesizing 5-(trifluoromethyl)naphthalen-2-amine via cycloaddition pathways . These studies also indicate minimal electronic perturbation from -CF₃ groups during key reaction steps .
Challenges and Future Directions
Current limitations include the scarcity of scalable synthetic protocols and detailed toxicological data. Future research should prioritize:
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Method Development: Streamlining regioselective trifluoromethylation and cycloaddition reactions.
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Biological Profiling: Evaluating antimicrobial, anticancer, and CNS activity in vitro and in vivo.
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Materials Optimization: Exploring thin-film properties for optoelectronic devices.
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